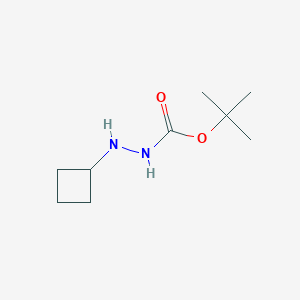









|
REACTION_CXSMILES
|
[C:1]1(=O)[CH2:4][CH2:3][CH2:2]1.[C:6]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])(=[O:9])[NH:7][NH2:8].C(O)(=O)C.C([BH3-])#N.[Na+]>C(O)C>[C:11]([O:10][C:6]([NH:7][NH:8][CH:1]1[CH2:4][CH2:3][CH2:2]1)=[O:9])([CH3:14])([CH3:13])[CH3:12] |f:3.4|
|


|
Name
|
|
|
Quantity
|
8.19 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCC1)=O
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
15.64 g
|
|
Type
|
reactant
|
|
Smiles
|
C(NN)(=O)OC(C)(C)C
|
|
Name
|
|
|
Quantity
|
14.09 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
15.46 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)[BH3-].[Na+]
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
25 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction was stirred at 25° C. for 2.5 h before it
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CONCENTRATION
|
|
Details
|
was concentrated in vacuo
|
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was re-dissolved in ethanol (60 mL)
|
|
Type
|
STIRRING
|
|
Details
|
The reaction was stirred at 25° C. for 48 h
|
|
Duration
|
48 h
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction was quenched via slow addition of saturated aqueous sodium bicarbonate solution (until pH 8 was reached)
|
|
Type
|
EXTRACTION
|
|
Details
|
The resulting mixture was extracted with ethyl acetate (3×150 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
to afford a yellow oil
|
|
Type
|
CUSTOM
|
|
Details
|
Purification by flash column chromatography (Teledyne Isco RediSep Column; 0-30% ethyl acetate in hexanes)
|


Reaction Time |
2.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)OC(=O)NNC1CCC1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 29.1 mmol | |
| AMOUNT: MASS | 5.42 g | |
| YIELD: PERCENTYIELD | 25% | |
| YIELD: CALCULATEDPERCENTYIELD | 24.9% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |